n-(Dimorpholin-4-ylphosphoryl)morpholine-4-carboxamide

Description

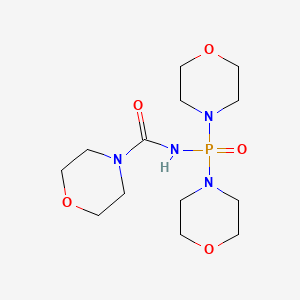

N-(Dimorpholin-4-ylphosphoryl)morpholine-4-carboxamide is a phosphoramidate derivative featuring a central carboxamide group linked to a phosphoryl moiety substituted with two morpholine rings. This compound’s structural complexity arises from its hybrid architecture, combining the electron-rich morpholine rings with a phosphoryl-carboxamide backbone.

Properties

CAS No. |

16077-71-7 |

|---|---|

Molecular Formula |

C13H25N4O5P |

Molecular Weight |

348.34 g/mol |

IUPAC Name |

N-dimorpholin-4-ylphosphorylmorpholine-4-carboxamide |

InChI |

InChI=1S/C13H25N4O5P/c18-13(15-1-7-20-8-2-15)14-23(19,16-3-9-21-10-4-16)17-5-11-22-12-6-17/h1-12H2,(H,14,18,19) |

InChI Key |

YROGECGUHFZPBW-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(=O)NP(=O)(N2CCOCC2)N3CCOCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common method is the reaction of morpholine with phosphorus oxychloride (POCl) to form the phosphorylated intermediate. Subsequent treatment with an appropriate carboxylic acid derivative yields the final product.

Reaction Conditions: These reactions typically occur under anhydrous conditions and may require specific solvents and catalysts.

Industrial Production: While industrial-scale production methods may vary, the synthetic route remains consistent.

Chemical Reactions Analysis

Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: Researchers study this compound’s reactivity and use it as a model system for understanding phosphorylated morpholines.

Biology and Medicine: Investigations explore its potential as a bioactive compound, including its effects on cellular processes and potential therapeutic applications.

Industry: The compound may find applications in materials science, catalysis, or drug development.

Mechanism of Action

- The exact mechanism by which this compound exerts its effects remains an active area of research.

Molecular Targets: It likely interacts with specific enzymes, receptors, or cellular pathways due to its unique structure.

Pathways Involved: Further studies are needed to elucidate the specific pathways affected.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with morpholine-4-carboxamide derivatives documented in the evidence:

Key Observations :

- The target compound’s phosphoryl group distinguishes it from simpler aryl-substituted analogs, likely enhancing steric bulk and altering electronic properties (e.g., hydrogen-bonding capacity).

- Morpholine rings contribute to solubility in polar solvents, as seen in analogs like N-(4-chlorophenyl)morpholine-4-carboxamide, which exhibits moderate aqueous solubility .

Physicochemical Properties

Key Trends :

- Melting Points : Aryl-substituted analogs (e.g., N-(2-benzoylphenyl)morpholine-4-carboxamide) show high melting points (>300°C), suggesting strong intermolecular forces (e.g., hydrogen bonding, π-stacking) . The target compound’s phosphoryl group may further elevate its melting point due to increased polarity.

- Spectroscopy : The phosphoryl group in the target compound would introduce distinct ³¹P NMR signals (~0–30 ppm) and IR absorptions near 1250–1300 cm⁻¹ (P=O stretch) , absent in simpler carboxamides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.